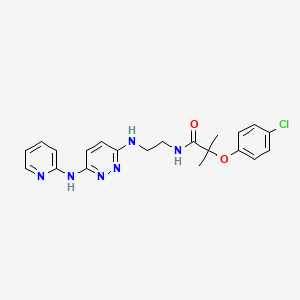
N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their biological activities, which can provide insights into the potential characteristics and applications of the compound . For instance, N-(phenylalkyl)cinnamides have been synthesized and tested for their antagonistic properties at NMDA receptor subtypes, showing selectivity for the NR1A/2B receptors . Another related compound, N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide, has been identified as a potent and selective antagonist of the NR1A/2B subtype . These findings suggest that similar compounds, such as the one we are analyzing, may also exhibit selective antagonism at NMDA receptor subtypes and could be of interest in the development of CNS therapeutics.
Synthesis Analysis
The synthesis of related compounds involves the creation of N-(phenylalkyl)cinnamides, which have been tested for their biological activity . Although the exact synthesis of N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is not detailed, the methodologies used for similar compounds typically involve multi-step organic synthesis processes, including the formation of amide bonds and the introduction of specific functional groups that confer selectivity and potency to the final product .
Molecular Structure Analysis
The molecular structure of compounds similar to N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is crucial for their biological activity. The presence of specific functional groups, such as hydroxy and chloro substituents, has been shown to significantly affect the potency and selectivity of NMDA receptor antagonists . The configuration of oxalamide compounds also influences their behavior, as seen in the study of their effects on the crystallization of poly(hydroxyalkanoate)s . The phenyl group, in particular, has been noted for its high nucleation efficiency and compatibility in certain matrices .
Chemical Reactions Analysis
The chemical reactions involving oxalamide compounds, as described in the context of poly(hydroxyalkanoate)s, indicate that these compounds can act as nucleators, affecting the crystallization behavior of polymers . While the papers do not discuss the chemical reactions of N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide specifically, it can be inferred that the oxalamide moiety may play a role in similar nucleation processes or in interactions with biological targets such as NMDA receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide compounds are influenced by their molecular configurations. For example, the presence of ringy terminal structures like cyclohexyl and phenyl groups has been shown to enhance the crystallization rate of poly(hydroxyalkanoate)s, increasing the crystallization temperature and crystallinity while reducing the isothermal crystallization time . These properties are important for the practical applications of such compounds, whether in materials science or pharmaceutical development. The specific properties of N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide would need to be determined experimentally, but the studies on related compounds provide a foundation for understanding what might be expected .
Scientific Research Applications
Cyanopyridines and Related Heterocycles
- Pharmacological Importance : Heterocyclic compounds, including cyanopyridines, are crucial in medicinal chemistry due to their diverse biological activities. These activities range from anticancer, antibacterial, antifungal effects to roles as sedatives and cardiotonic agents. The high reactivity of the cyanopyridine scaffold makes it a valuable intermediate in organic synthesis, hinting at the synthetic versatility and potential applications of related compounds like the one (Ghosh et al., 2015).
Hydroxy Acids in Cosmetic and Therapeutic Formulations
- Skin Care Applications : Hydroxy acids are widely used in cosmetic and therapeutic formulations to achieve various skin benefits. These include exfoliating properties, improvement of skin texture, and treatment of conditions like acne and photoaging. The review highlights the importance of understanding the mechanisms of action of these compounds, which could be relevant when considering the bioactivity of structurally related compounds (Kornhauser et al., 2010).
Environmental and Biological Implications of Chemical Degradation Products
- Degradation and Toxicity : Understanding the degradation products of chemical agents, including those with nitrogen heterocycles, is critical for environmental and occupational health. This research area includes assessing the formation, fate, and toxicity of degradation products, which is essential for compounds with complex structures such as "N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide" (Munro et al., 1999).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-12-14-6-4-5-9-17(14)23-19(25)18(24)22-13-20(26,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,26H,10-11,13H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDIEYKNVQXMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

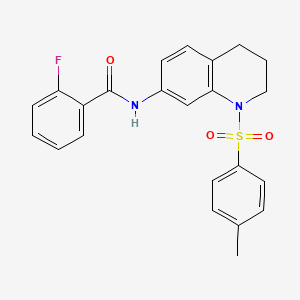
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)
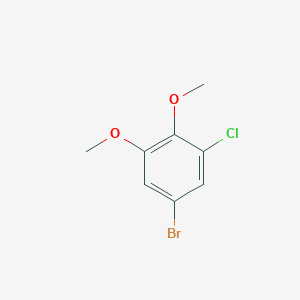
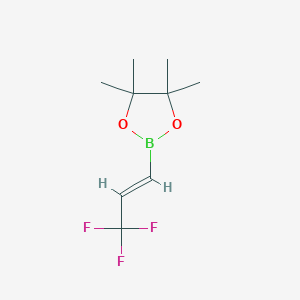
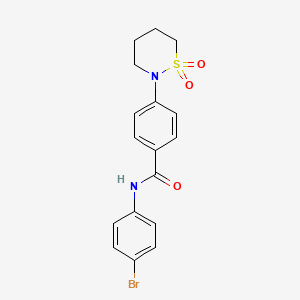
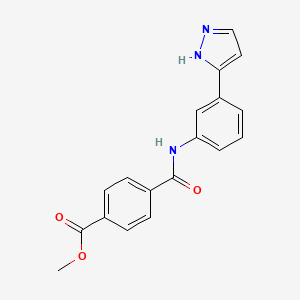
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)



![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)
![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)
